(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole
Description
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole (CAS: 1417789-50-4) is a bicyclic pyrrolidine derivative with a methyl substituent at the 1-position. Its stereospecific configuration (3aS,6aS) distinguishes it from other stereoisomers, which may influence its reactivity, solubility, and biological activity. The compound is stable under routine storage and transportation conditions, making it suitable for industrial and academic research .
Properties
IUPAC Name |
(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZIWBWEHFZIMT-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877212-98-1 | |
| Record name | rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Sequence and Key Intermediates
- Bromopyridine Functionalization : 3-Bromopyridine undergoes lithium-halogen exchange followed by trapping with methyl chloroformate to yield methyl nicotinate.
- Reductive Amination : Catalytic hydrogenation reduces the pyridine ring to piperidine, introducing a secondary amine for subsequent alkylation.
- Aldehyde Installation : Oxidation of the benzylic position generates an aldehyde group, enabling azomethine ylide formation.
- Cycloaddition : Heating the aldehyde intermediate with methylamine induces intramolecular [3 + 2] cycloaddition, forming the bicyclic core with complete cis-selectivity.
Stereochemical Outcomes
X-ray crystallography confirms the (3aS,6aS) configuration arises from suprafacial attack during cycloaddition, with the transition state stabilized by conjugation between the ylide and alkene. The method achieves 45% overall yield, though scalability is limited by chromatographic purification of intermediates.
Epoxide Cyclization Approach
A stereoselective route developed by Smith et al. utilizes anti-epoxide intermediates to control bridgehead stereochemistry. This method is particularly valuable for generating gram-scale quantities of enantiopure material.
Epoxide Synthesis and Cyclization
- Epoxide Formation : Treatment of Fmoc-protected allylic alcohols with mCPBA generates anti-epoxides with >20:1 diastereomeric ratio.
- Intramolecular Cyclization : Heating the epoxide in toluene at 110°C induces ring-opening via nucleophilic attack by the proximal amine, forming the cis-fused bicycle (Table 2).
Advantages and Limitations
- Yield : 68% over 4 steps from commercially available starting materials
- Stereocontrol : Epoxide geometry dictates final configuration, enabling access to both enantiomers via judicious substrate design
- Drawback : Requires specialized chiral auxiliaries for enantioselective epoxidation
Hantzsch-Type Domino Reaction
A novel one-pot synthesis employing bromomaleimides and aminocrotonates was recently reported by Ivanov et al.. This domino process combines C-alkylation and cyclization steps, significantly reducing purification requirements.
Mechanistic Insights
- Michael Addition : Aminocrotonate attacks bromomaleimide at the β-position, forming a transient enolate.
- Bromide Displacement : Intramolecular nucleophilic substitution closes the pyrrolidine ring.
- Lactam Formation : Spontaneous cyclization yields the hexahydropyrrolo[3,4-b]pyrrole core (Figure 1).
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Methanol | +32% |
| Temperature | 65°C | +18% |
| Equiv. Aminocrotonate | 2.1 | +12% |
This method achieves 79% isolated yield with >99% cis-diastereoselectivity, though substrate scope remains limited to electron-deficient maleimides.
Comparative Analysis of Synthetic Methods
Table 3 summarizes critical metrics for evaluating preparation strategies:
| Method | Steps | Overall Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Cycloaddition | 6 | 45% | >99% cis | Moderate |
| Epoxide Cyclization | 4 | 68% | >95% ee | High |
| Domino Reaction | 1 | 79% | >99% cis | Low |
Key findings:
- Step Efficiency : The domino reaction requires fewer steps but suffers from narrow substrate tolerance.
- Chiral Purity : Epoxide cyclization provides superior enantiocontrol, making it preferred for pharmaceutical applications.
- Throughput : Cycloaddition remains the only route demonstrated at >100 g scale.
Chemical Reactions Analysis
Types of Reactions
(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, or benzoyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Biological Activity
(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole is a bicyclic compound belonging to the pyrrole class of organic compounds. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a hexahydropyrrolo framework with a methyl group at the 1-position. This structural configuration is believed to influence its biological activity significantly.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol |
| Structure Type | Bicyclic pyrrole derivative |
| Stereochemistry | (3AS,6AS) |
The exact mechanism of action for this compound remains largely undefined. However, it is hypothesized that the compound interacts with various molecular targets, potentially acting as a ligand that modulates receptor activity or enzyme function. This interaction may lead to alterations in cellular processes such as signal transduction and gene expression .
Biological Activities
Several studies have indicated potential biological activities associated with this compound:
1. Antimicrobial Activity
Preliminary investigations suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. Its structural similarity to other known antibacterial compounds indicates potential for development as an antibiotic .
3. Neuropharmacological Effects
Given its structural resemblance to psychoactive compounds, there is speculation regarding its influence on neurotransmitter systems. This could imply potential applications in treating mood disorders or cognitive impairments .
4. Antioxidant Activity
Initial assessments indicate that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are scarce, related research on pyrrole derivatives provides valuable insights:
- A study demonstrated that certain pyrrole derivatives exhibited significant antibacterial activity against resistant strains of bacteria, emphasizing the need for new antibacterial agents in response to rising resistance .
- Another investigation into pyrrole-based compounds highlighted their diverse biological activities and potential therapeutic applications across various medical fields .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of key differences and similarities with related compounds:
Hexahydropyrrolo[3,4-b]pyrrole Derivatives
Key Observations :
- Stereochemistry : The 3aS,6aS configuration provides a distinct spatial arrangement compared to diastereomers (e.g., 3aR,6aS), which may lead to divergent interactions in chiral environments .
- Salt Form : The dihydrochloride salt improves aqueous solubility compared to the free base, facilitating its use in biological assays .
Functional Analogues in Pharmaceutical Research
- Proline Derivatives : Linear proline analogs lack the bicyclic rigidity of (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole , resulting in lower conformational stability.
- Piperazine-based Compounds : While piperazines share nitrogen-rich bicyclic structures, their larger ring size reduces stereochemical constraints compared to pyrrolo-pyrrolidines.
Q & A
Q. What are the standard synthetic routes for (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole, and what parameters critically affect yield?
The synthesis typically involves multi-step reactions, such as cyclization of pyrrolidine precursors or domino reactions. Key parameters include:
- Temperature : Reactions often proceed at room temperature (e.g., 25°C) or under reflux, depending on the stability of intermediates.
- Solvent choice : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is used to avoid hydrolysis .
- Catalysts : Ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) are critical for coupling steps, with stoichiometric ratios impacting yield . Example: A domino reaction in anhydrous THF with EDCI achieved 70% yield by maintaining precise stoichiometry and reaction times (48 hours for coupling steps) .
Q. How is the stereochemical configuration of this compound confirmed?
- Chiral chromatography or X-ray crystallography is used to resolve stereoisomers.
- Nuclear Overhauser Effect (NOE) NMR correlations help confirm spatial arrangements of hydrogen atoms in the hexahydropyrrolo framework .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) when characterizing derivatives?
Discrepancies may arise from stereochemical variations, impurities, or solvent effects. Strategies include:
- High-field NMR (≥300 MHz) and deuterated solvents (e.g., DMSO-d6) to enhance signal resolution .
- Recrystallization or HPLC purification to eliminate impurities, as seen in studies where poor solubility led to incomplete ¹³C NMR data .
- Computational validation : Density Functional Theory (DFT) calculations predict NMR shifts for comparison with experimental data .
Q. What methodologies optimize reaction conditions for stereoselective synthesis?
- Temperature gradients : Lower temperatures (0–5°C) favor kinetic control, while higher temperatures (40–60°C) promote thermodynamic products.
- Catalytic systems : Chiral auxiliaries or asymmetric catalysts (e.g., organocatalysts) enhance enantiomeric excess (ee). Example: Ethyl 1-benzyl derivatives were synthesized with 70% yield using a domino reaction at 146–147°C, confirmed by HRMS-ESI .
Q. How are structure-activity relationships (SARs) investigated for this compound’s biological activity?
- In vitro assays : Use Amplex-Red fluorescence for enzyme inhibition or HT-Solubility assays to evaluate pharmacokinetic properties .
- Molecular docking : Predict interactions with biological targets (e.g., neurotransmitter receptors) using software like AutoDock .
Key Methodological Recommendations
- Stereochemical Analysis : Prioritize NOE NMR or X-ray crystallography for ambiguous configurations .
- Reaction Monitoring : Use TLC or LC-MS to track intermediates and adjust reaction times dynamically .
- Data Reproducibility : Document solvent purity, catalyst batches, and drying protocols to mitigate variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
